molecular formula C16H22N2O4S B15282646 2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid

2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid

Cat. No.: B15282646
M. Wt: 338.4 g/mol
InChI Key: NJHVJAXSUKGKIV-UHFFFAOYSA-N
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Description

2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylcarbonyl group, and a dimethylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the cyclohexylcarbonyl and dimethylaminocarbonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and compounds with cyclohexylcarbonyl or dimethylaminocarbonyl groups. Examples include:

  • 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
  • (2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid

Uniqueness

What sets 2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for specific interactions that may not be possible with other similar compounds, making it a valuable subject of study.

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(cyclohexanecarbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C16H22N2O4S/c1-9-11(16(21)22)14(23-12(9)15(20)18(2)3)17-13(19)10-7-5-4-6-8-10/h10H,4-8H2,1-3H3,(H,17,19)(H,21,22)

InChI Key

NJHVJAXSUKGKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C2CCCCC2)C(=O)N(C)C

Origin of Product

United States

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